Lansoprazole Sulfide N-Oxide

説明

Contextualization as a Related Compound of Lansoprazole

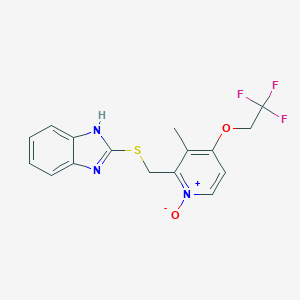

Lansoprazole Sulfide N-Oxide is recognized as a related compound or impurity of lansoprazole. synthinkchemicals.comcleanchemlab.comchemicea.com It shares a core chemical structure with the parent drug but differs by the presence of both a sulfide group and a pyridine N-oxide moiety. synzeal.compharmaceresearch.com Its chemical name is 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide. cleanchemlab.comsynzeal.compharmaceresearch.com

Below is a table detailing the key identification information for this compound:

| Identifier | Value |

| Chemical Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide cleanchemlab.comsynzeal.compharmaceresearch.com |

| CAS Number | 163119-30-0 synthinkchemicals.comcleanchemlab.comnih.gov |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S pharmaceresearch.comnih.govsynthinkchemicals.com |

| Molecular Weight | 369.36 g/mol synthinkchemicals.compharmaffiliates.com |

Significance in Pharmaceutical Purity and Stability Studies

The monitoring and control of impurities are fundamental aspects of pharmaceutical development and manufacturing. This compound is a significant marker in the purity and stability profiling of lansoprazole. nih.gov Forced degradation studies, which are conducted to understand the stability of a drug substance, have identified various degradation products, including N-oxide derivatives. acs.orgcaymanchem.com The presence and quantity of such impurities can impact the safety and efficacy of the final drug product. clearsynth.com Therefore, robust analytical methods are developed and validated to detect and quantify this compound and other related substances in both the bulk drug and finished dosage forms. nih.gov These methods are crucial for ensuring that the levels of such impurities remain within the stringent limits set by regulatory authorities.

Role as a Process-Related Impurity in Active Pharmaceutical Ingredient Synthesis

This compound is primarily classified as a process-related impurity, meaning it can be formed during the synthesis of the lansoprazole API. ingentaconnect.comresearchgate.net The synthesis of lansoprazole often involves the oxidation of a sulfide intermediate, Lansoprazole Sulfide (Lanso-sulphide). ijmca.com Over-oxidation during this step can lead to the formation of N-oxide impurities, including this compound. ijmca.com

The formation pathway can be influenced by various factors in the manufacturing process, such as the choice of oxidizing agents, reaction temperature, and reaction time. ijmca.com For instance, the use of certain oxidizing agents might favor the formation of the N-oxide derivative alongside the desired sulfoxide (lansoprazole). ijmca.com Consequently, understanding the reaction mechanisms that lead to the formation of this compound is crucial for optimizing the synthesis process to minimize its generation. ijmca.comscispace.com

Research has focused on the synthesis and characterization of this and other lansoprazole impurities to serve as reference standards for analytical testing. ingentaconnect.comresearchgate.netijmca.com This allows for accurate identification and quantification during routine quality control checks.

Below is a table summarizing key research findings related to this compound and other related impurities:

| Impurity Name | Type | Context of Formation/Observation |

| This compound | Process-Related/Degradation | Formed during the synthesis of lansoprazole, potentially through over-oxidation of the sulfide intermediate. ijmca.com |

| Lansoprazole N-Oxide | Process-Related/Degradation | Observed during the bulk synthesis of lansoprazole. ingentaconnect.comresearchgate.net |

| Lansoprazole Sulfone N-Oxide | Process-Related/Degradation | A potential impurity and degradation product formed under oxidative conditions. caymanchem.comingentaconnect.comresearchgate.net |

| Lansoprazole Sulfide | Process-Related/Degradation | An intermediate in the synthesis of lansoprazole and a known impurity. ingentaconnect.comresearchgate.net |

| Lansoprazole Sulfone | Process-Related/Degradation | A common impurity formed during the synthesis of lansoprazole. ingentaconnect.comresearchgate.netgoogle.com |

特性

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJKGASGASPHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462488 | |

| Record name | Lansoprazole Sulfide N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163119-30-0 | |

| Record name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole Sulfide N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iv. Chemical Reactivity and Degradation Pathways of Lansoprazole Sulfide N-oxide

Identification of Related Degradation Products

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products of pharmaceuticals. researchgate.netnih.gov These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netacs.org

Lansoprazole Sulfide N-Oxide can undergo further oxidation to form Lansoprazole Sulfone N-Oxide. researchgate.netcaymanchem.com This transformation involves the oxidation of the sulfide group to a sulfone group. The formation of such over-oxidation products is a critical consideration during the synthesis and stability testing of Lansoprazole and its related substances. ijmca.comgoogle.com The use of strong oxidizing agents or prolonged reaction times can increase the prevalence of these sulfone derivatives.

During the synthesis of Lansoprazole, the oxidation of the sulfide intermediate is a key step. However, this reaction can be challenging to control, often leading to the formation of not only the desired sulfoxide (Lansoprazole) but also the over-oxidized sulfone and N-oxide impurities. google.com Studies have shown that under oxidative stress conditions, such as exposure to hydrogen peroxide, Lansoprazole can degrade to form both sulfone and N-oxide derivatives. acs.org High-resolution mass spectrometry is a crucial tool for distinguishing between these closely related structures. acs.org

Mechanisms of Chemical Degradation

The degradation of this compound is primarily driven by its susceptibility to oxidative and hydrolytic conditions. The specific pathways and resulting products are highly dependent on the environmental factors present.

This compound is formed under oxidative conditions and is itself susceptible to further oxidation. caymanchem.com The pyridine N-oxide functional group can be introduced through the action of oxidizing agents. The formation of N-oxide impurities can occur when the pH of the reaction mass is below 4. google.com Oxidizing agents like hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid (mCPBA) are commonly used in studies to induce and investigate these oxidative degradation pathways. ijmca.com

The general mechanism involves the oxidation of the sulfide precursor, Lansoprazole sulfide. ijmca.com This process can sometimes lead to over-oxidation, resulting in the formation of sulfone derivatives alongside the N-oxide. ijmca.comgoogle.com

The stability of Lansoprazole and its related compounds, including the N-oxide derivatives, is significantly influenced by pH. Generally, these compounds are more stable in neutral to basic conditions and degrade rapidly in acidic environments. acs.org

Forced degradation studies have demonstrated that Lansoprazole itself is highly susceptible to degradation under acidic conditions. acs.orgresearchgate.net While specific data on the hydrolytic stability of this compound is limited, the behavior of the closely related Lansoprazole Sulfone N-Oxide provides some insight. Lansoprazole Sulfone N-Oxide is reported to be stable in neutral aqueous solutions but degrades in acidic environments with a pH below 3. In contrast, it shows resistance to degradation in basic conditions, remaining stable even in 2 N NaOH at 80°C for extended periods. Given the structural similarities, it is plausible that this compound exhibits comparable pH-dependent stability.

Susceptibility to Oxidative Conditions

Degradation Kinetics and Rate Studies

Kinetic studies provide quantitative data on the rate at which a compound degrades under specific conditions. For instance, the degradation of the related compound, Lansoprazole Sulfone N-Oxide, in a 0.01 N HCl solution at room temperature has a reported half-life of approximately 30 minutes. This rapid degradation in acidic media underscores the instability of such compounds in acidic environments.

Systematic forced degradation studies on Lansoprazole reveal the time course of degradation under various stress conditions. For example, in one study, acidic hydrolysis was monitored over a 60-minute period, while basic and neutral hydrolysis were observed over 72 and 48 hours, respectively, at elevated temperatures. acs.org These studies are essential for establishing the stability-indicating nature of analytical methods used for quality control. researchgate.net

The table below summarizes the conditions used in a forced degradation study of Lansoprazole, which would be relevant for studying the formation and degradation of its N-oxide sulfide derivative.

| Degradation Condition | Reagent | Temperature | Duration |

| Acidic Hydrolysis | 0.01 N HCl | Room Temperature | 60 minutes |

| Basic Hydrolysis | 2 N NaOH | 80 °C | 72 hours |

| Neutral Hydrolysis | Water | 80 °C | 48 hours |

| Oxidation | 2% H₂O₂ | Room Temperature | 60 minutes |

| Table based on data from a forced degradation study of Lansoprazole. acs.org |

Influence of Environmental Factors on Stability (e.g., pH, Oxidants)

Environmental factors play a crucial role in the stability of this compound. As discussed, pH is a primary determinant of its hydrolytic stability, with acidic conditions promoting rapid degradation. acs.orggoogle.com The presence of oxidants is another key factor, not only leading to the formation of the N-oxide from its sulfide precursor but also potentially driving its further oxidation to the sulfone N-oxide derivative. caymanchem.comgoogle.com

The choice of oxidizing agent and reaction conditions, such as temperature and solvent, can influence the product distribution. For example, controlling the stoichiometry of the oxidizing agent is critical to minimize over-oxidation. Similarly, maintaining the pH of a reaction mixture is important, as a pH below 4 can favor the formation of N-oxide impurities, while alkaline conditions may promote the formation of sulfone impurities. google.com

Forced degradation studies are designed to systematically investigate the influence of these environmental factors, providing a comprehensive understanding of the degradation profile of the drug substance. nih.govacs.org

V. Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. oxinst.com It provides granular detail on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. The application of one-dimensional and two-dimensional NMR experiments is fundamental in confirming the identity of lansoprazole-related impurities. scirp.orgoxinst.com

¹H NMR spectroscopy is a primary tool for identifying the chemical composition of a compound. oxinst.com By analyzing the chemical shifts, integration, and coupling patterns of proton signals, it is possible to deduce the structure of a molecule. oxinst.com In the context of Lansoprazole Sulfide N-Oxide, ¹H NMR helps to confirm the presence and arrangement of protons on the benzimidazole and pyridine rings, as well as the methyl and trifluoroethoxy groups. The spectrum provides data-rich information that can be used for structural confirmation and purity assessment. oxinst.com While specific spectral data for this compound is not publicly detailed, the expected proton environments can be predicted based on the analysis of the parent compound, Lansoprazole. oxinst.com

Interactive Table: Expected ¹H NMR Signals for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.2 | Singlet |

| Methylene (OCH₂) | ~4.7 | Quartet |

| Methylene (SCH₂) | ~4.8 | Singlet |

| Aromatic (Benzimidazole) | ~7.2 - 7.6 | Multiplets |

| Aromatic (Pyridine) | ~7.0 - 8.3 | Multiplets |

To complement ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy is utilized to determine the number and type of carbon atoms in a molecule. oxinst.com Decoupled ¹³C{¹H} experiments produce a spectrum with single lines for each unique carbon atom, which simplifies analysis, especially for complex structures with overlapping proton signals in the aromatic region. oxinst.com This technique is critical for confirming the carbon skeleton of this compound and distinguishing it from other related impurities. scirp.org

Interactive Table: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~10-12 |

| Methylene (SCH₂) | ~54 |

| Methylene (OCH₂) | ~60 |

| Trifluoromethyl (CF₃) | ~123 (quartet) |

| Aromatic/Heteroaromatic | ~107 - 160 |

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. oxinst.com These experiments provide correlation data that reveal how atoms are connected within a molecule. scirp.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com It is key for tracing the connectivity of protons within the pyridine and benzimidazole ring systems. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive ¹H-¹³C single-bond information. scirp.orgoxinst.com It allows for the confident assignment of which proton is attached to which carbon. news-medical.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. scirp.orgoxinst.com This is particularly powerful for piecing together different fragments of the molecule, such as linking the methylene bridge to both the pyridine and benzimidazole moieties. oxinst.comnews-medical.net

NOE (Nuclear Overhauser Effect): NOE spectroscopy identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule. scirp.org

The combined application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of this compound. scirp.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of impurities in pharmaceutical substances. researchgate.netresearchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. acs.org This method is routinely used to separate this compound from Lansoprazole and other degradation or process-related impurities. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can confirm the elemental composition of the impurity with high accuracy. scirp.org While fragmentation patterns can sometimes be ambiguous in distinguishing between isomers like N-oxide and sulfone derivatives, LC-MS provides the initial and crucial identification based on the accurate mass of the molecular ion. acs.org

Interactive Table: Typical LC-MS Parameters for Lansoprazole Impurity Analysis

| Parameter | Description |

| Chromatographic Column | C18 or C8 reversed-phase column researchgate.netacs.org |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) acs.org |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode researchgate.net |

| Detection | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) for accurate mass measurement acs.org |

| Identified Mass | [M+H]⁺ ion corresponding to the molecular formula C₁₆H₁₄F₃N₃O₂S |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of this compound, particularly in biological matrices. This method combines the separation capabilities of liquid chromatography with the specific detection and structural elucidation power of tandem mass spectrometry.

Research findings indicate that a reliable quantification of this compound can be achieved using a C18 column for chromatographic separation with a gradient elution involving acetonitrile and a buffer like 0.1% formic acid with 2 mM ammonium acetate. The sample preparation typically involves protein precipitation with acetonitrile, which has been shown to yield high recovery rates of over 90%.

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. A specific mass transition for this compound has been reported as monitoring the precursor ion at m/z 383.9 and the product ion at m/z 115.9. The method is often validated for linearity over a specific concentration range, with one study demonstrating linearity from 12.4 to 4960 ng/mL. The precision of these methods is generally high, with coefficients of variation (CV) reported to be less than 10%.

| Parameter | Details |

| Chromatography | |

| Column | Diamonsil C18 (150 × 2.1 mm) |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid/2 mM ammonium acetate |

| Flow Rate | 0.3–0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Ion Mode has been used for Lansoprazole analysis. |

| Mass Transition (MRM) | m/z 383.9 → 115.9 |

| Internal Standard | Omeprazole (m/z 326.0 → 280.1) |

| Validation | |

| Sample Preparation | Protein precipitation with acetonitrile |

| Recovery | >90% |

| Linearity Range | 12.4–4960 ng/mL |

| Precision (CV) | <10% |

Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI HRMS) is instrumental in the identification and structural confirmation of this compound, especially in the context of forced degradation studies and impurity profiling. innovareacademics.inscirp.orgacs.org This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

In studies investigating the degradation of Lansoprazole under oxidative stress, a degradant with a mass-to-charge ratio (m/z) consistent with the molecular formula of this compound (C16H14F3N3O2S) has been detected. nih.govsynzeal.com The exact mass of this compound is 369.0759 Da. nih.gov High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are used for this purpose. ijmca.com The high mass accuracy, often with errors of less than 5 ppm, provides strong evidence for the proposed structure. scirp.org

The fragmentation patterns observed in HRMS/MS experiments further aid in structural elucidation. For instance, a characteristic loss of an oxygen atom from the N-oxide moiety can be a key diagnostic fragmentation pathway to differentiate it from other isomers like Lansoprazole Sulfone.

Infrared (IR) Spectroscopy (e.g., KBr Dispersion Medium)

Infrared (IR) spectroscopy is a well-established technique for the identification of functional groups within a molecule. For solid samples like this compound, the potassium bromide (KBr) dispersion method is commonly employed. ijmca.comtsijournals.comirdg.org In this method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk through which the IR beam is passed. irdg.org KBr is used as the dispersion medium because it is transparent in the mid-infrared region and does not interfere with the spectrum of the analyte. irdg.org

The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds. While a detailed spectrum with specific band assignments for this compound is not widely published, the technique is valuable for confirming the presence of key functional groups and for comparing the synthesized impurity with a reference standard. The spectrum would be expected to show characteristic bands for the N-oxide, sulfide, benzimidazole, and trifluoroethoxy groups.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The molecular formula of this compound is C16H14F3N3O2S. nih.govsynzeal.com Based on this formula, the theoretical elemental composition can be calculated, which serves as a crucial parameter for the characterization of a synthesized reference standard. The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S). The experimentally determined percentages of these elements should closely match the theoretical values to confirm the purity and identity of the compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 52.03 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 3.82 |

| Fluorine | F | 18.998 | 3 | 56.994 | 15.43 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 11.38 |

| Oxygen | O | 15.999 | 2 | 31.998 | 8.66 |

| Sulfur | S | 32.06 | 1 | 32.06 | 8.68 |

| Total | 369.361 | 100.00 |

Chromatographic Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Lansoprazole and its related substances, including this compound. ajrconline.orgresearchgate.netsciresjournals.com The development of a stability-indicating HPLC method is critical for ensuring that all potential impurities are effectively separated from the main compound and from each other.

Various HPLC methods have been developed, often employing a reversed-phase mechanism with a C18 column. ajrconline.orgresearchgate.netsciresjournals.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile. ajrconline.orgsciresjournals.com Gradient elution is frequently used to achieve optimal separation of all related compounds in a single run. ajrconline.orgsciresjournals.com The detection is commonly performed using a UV detector at a wavelength of around 285 nm. ajrconline.orgresearchgate.net

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific. ajrconline.orgresearchgate.net For Lansoprazole N-oxide impurities, linearity has been demonstrated with high correlation coefficients (r² > 0.999). innovareacademics.inajrconline.orgresearchgate.net The precision is generally high, with relative standard deviation (%RSD) values of less than 2%. ajrconline.orgresearchgate.net The limit of quantification (LOQ) for related impurities is typically established at low levels, for instance, around 0.025% to 0.03% relative to the main compound. innovareacademics.insciresjournals.com

| Parameter | Method 1 | Method 2 |

| Chromatography | ||

| Column | Hypersil Gold C18 (100 x 2.1 mm, 1.8 µm) | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile:Water:Triethylamine (80:20:0.005), pH 7.0 | Formic acid and acetonitrile (gradient) |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Detection (UV) | 285 nm | 260 nm |

| Validation | ||

| Linearity (r²) | 0.9996 (for N-Oxide) | > 0.999 |

| Precision (%RSD) | < 2% | - |

| Accuracy (Recovery) | < 2% RSD for recovery studies | 95% to 105% |

| LOQ | - | 0.03% (for related impurities) |

Mass Spectrometry (MS)

Stability-Indicating HPLC Methods

Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are essential for determining the purity of Lansoprazole and its intermediates, like Lansoprazole Sulfide, in the presence of their degradation products. sciresjournals.comresearchgate.net These methods are designed to be specific enough to separate the active pharmaceutical ingredient (API) from any potential impurities and degradants that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. researchgate.netresearchgate.netijpsonline.com

A typical stability-indicating RP-HPLC method for Lansoprazole and its related substances, including the N-oxide and sulfide, might employ a C18 column. sciresjournals.comresearchgate.net For instance, a method for Lansoprazole sulphide and its impurities utilized a C18 stationary phase (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of formic acid and acetonitrile, delivered in a gradient mode. researchgate.net The flow rate is often set around 1.0 mL/min, with UV detection at a wavelength where the analyte and its impurities show significant absorbance, such as 260 nm or 285 nm. sciresjournals.comresearchgate.net

Forced degradation studies are a key component of validating a stability-indicating method. researchgate.net In one study, Lansoprazole intermediate (LAN20) showed significant degradation when subjected to 0.1 N HCl and 0.1 N NaOH under reflux conditions for 24 hours. researchgate.net The ability of the HPLC method to resolve the main peak from the degradation product peaks without interference confirms its stability-indicating power. researchgate.netresearchgate.net A mass balance close to 100% (e.g., ~99.5%) further corroborates that all degradation products have been accounted for. researchgate.net

The resolution between the main compound and its impurities is a critical parameter. A resolution value of more than 2.0 is generally considered indicative of a significant and effective separation. researchgate.net

Ultra High Pressure Liquid Chromatography (UHPLC) for Related Substances

Ultra High Pressure Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of related substances in Lansoprazole, including this compound. ajrconline.org The primary benefits of UHPLC are shorter analysis times, improved resolution, and lower solvent consumption, which are achieved by using columns with smaller particle sizes (typically under 2 µm). ajrconline.org

A validated UHPLC method for quantifying related substances in Lansoprazole, such as the N-Oxide, Sulfone, and Sulphide impurities, was developed using a Hypersil Gold C18 column (100 mm x 2.1 mm, 1.8 µm). ajrconline.org The separation was achieved using a gradient elution with a mobile phase consisting of water (Solvent A) and a mixture of acetonitrile, water, and triethylamine (80:20:0.005, v/v/v), with the pH of Solvent B adjusted to 7.0 with orthophosphoric acid. ajrconline.org The flow rate was set at 0.3 mL/min, and detection was performed at 285 nm. ajrconline.org This method successfully separated all related substances from the main Lansoprazole peak under optimized conditions. ajrconline.org

The development of such methods is crucial as pharmacopoeial limits for impurities are stringent. For example, the specified limit for Lansoprazole N-Oxide (related compound B) can be as low as 0.1%. ajrconline.org UHPLC provides the necessary sensitivity and resolution to accurately quantify these trace-level impurities. ajrconline.orgsemanticscholar.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of Lansoprazole and the formation of its impurities. ijmca.comamazonaws.com During the synthesis of Lansoprazole, which involves the oxidation of Lansoprazole sulfide, TLC can be employed to track the consumption of the starting material and the formation of the desired product and any by-products, including over-oxidized species like the N-oxide. ijmca.com

In a described synthesis of N-oxide Lansoprazole, the completion of the reaction was monitored by TLC. ijmca.com The choice of the mobile phase (eluent) is critical for achieving good separation of the spots on the TLC plate. Although specific Rf values for this compound are not extensively detailed in the provided context, the mobile phase composition is selected to ensure that the starting materials, intermediates, products, and impurities have distinct Rf values, allowing for clear visualization and assessment of the reaction's status. ijmca.com Detection of the separated spots can be achieved under UV light (e.g., at 254 nm) or by using specific staining reagents that react with the compounds to produce colored spots. amazonaws.com

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

Validation of analytical methods is a mandatory requirement by regulatory agencies worldwide to ensure the reliability of analytical data. The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines (specifically Q2(R1)) for the validation of analytical procedures. ijpsonline.comsdiarticle4.com These guidelines outline the validation characteristics needed for various types of analytical tests. For impurity methods, key validation parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijpsonline.comresearchgate.net

A developed analytical method for Lansoprazole and its impurities, including this compound, must be validated according to these ICH guidelines to be considered suitable for its intended purpose, such as routine quality control testing of bulk drug substances and finished pharmaceutical products. ajrconline.orgresearchgate.net

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area in chromatography) over a specified range. semanticscholar.org For impurity quantification, the range typically covers from the limit of quantification (LOQ) to at least 120% or 150% of the specification limit for that impurity. ijpsonline.comsemanticscholar.org

In a UHPLC method for Lansoprazole related substances, linearity for the N-Oxide was established over a concentration range of 25% to 150% of the targeted concentration. ajrconline.org The strength of the linear relationship is assessed by the correlation coefficient (r) or the coefficient of determination (r²). A value of r² > 0.999 is generally considered excellent and indicates a strong linear relationship. innovareacademics.in For example, a UHPLC method for Lansoprazole and its N-oxide, sulphone, and sulphide impurities reported regression coefficients of 0.9996, 0.9991, and 0.9998 respectively. ajrconline.org

Table 1: Example of Linearity Data for Lansoprazole N-Oxide

| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| LOQ | 0.05 | 5,200 |

| 50 | 0.6 | 61,500 |

| 100 | 1.2 | 122,000 |

| 120 | 1.44 | 146,500 |

| 150 | 1.8 | 183,000 |

This is a representative data table and does not reflect actual experimental results.

Accuracy and Precision (%RSD, Recovery Studies)

Accuracy refers to the closeness of the test results to the true value. It is often evaluated through recovery studies by spiking a known amount of the impurity standard into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). semanticscholar.orginnovareacademics.in The percentage recovery is then calculated. For impurities, recovery is typically expected to be within a range of 80-120%. A UHPLC method for dexlansoprazole and its related compounds, including the N-oxide, showed mean recovery between 93.8% and 102.5%. innovareacademics.in Another study on Lansoprazole sulphide impurities reported recovery rates between 95% and 105%. sciresjournals.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-laboratory precision). For impurity analysis, the acceptance criterion for %RSD is typically not more than 10% at the limit of quantification and not more than 2.0% at higher concentrations. ajrconline.orgsemanticscholar.org In a validated UHPLC method, the %RSD for precision and accuracy studies was found to be less than 2%. ajrconline.org

Table 2: Example of Accuracy (Recovery) and Precision Data

| Parameter | Level | Specification | Result |

|---|---|---|---|

| Accuracy | 50% Spike | 90-110% Recovery | 98.5% |

| 100% Spike | 90-110% Recovery | 101.2% | |

| 150% Spike | 90-110% Recovery | 102.1% | |

| Precision | Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.5% |

This is a representative data table and does not reflect actual experimental results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics in the validation of analytical methods. The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. These limits are crucial for the analysis of impurities like this compound, as they define the sensitivity of the method.

The determination of LOD and LOQ is commonly based on the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at a ratio of 10:1. nih.gov This is achieved by analyzing a series of diluted solutions with known concentrations. granthaalayahpublication.org

Several studies have established the LOD and LOQ for Lansoprazole and its related substances, including impurities that could encompass this compound, using various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods. For instance, one UPLC method determined the LOD and LOQ for Lansoprazole impurities based on the S/N ratio. nih.gov Another study using a stability-indicating HPLC method reported the LOD and LOQ for Lansoprazole intermediate and its impurities to be 0.01% and 0.03%, respectively. granthaalayahpublication.org

In the context of dexlansoprazole, which is an enantiomer of lansoprazole, a study using an RP-HPLC method established the LOD and LOQ for its impurities as 42 ng/ml and 126 ng/ml, respectively. innovareacademics.in Another RP-HPLC method developed using a Quality by Design (QbD) approach reported LOD and LOQ values of 0.437×10⁻⁴ µg/ml and 0.1325×10⁻³ µg/ml for Lansoprazole impurities. journaljpri.com

The following table summarizes the LOD and LOQ values for Lansoprazole and its related impurities from various studies, highlighting the different analytical techniques employed.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Lansoprazole and its Impurities

| Analytical Method | Analyte | LOD | LOQ | Source |

|---|---|---|---|---|

| UPLC | Lansoprazole and related substances | Determined at S/N of 3 | Determined at S/N of 10 | nih.gov |

| HPLC | Lansoprazole intermediate and its impurities | 0.01% | 0.03% | granthaalayahpublication.org |

| RP-HPLC | Dexlansoprazole impurities | 42 ng/ml | 126 ng/ml | innovareacademics.in |

| RP-HPLC (QbD) | Lansoprazole impurities | 0.437×10⁻⁴ µg/ml | 0.1325×10⁻³ µg/ml | journaljpri.com |

| LC-HRMS | Lansoprazole degradants | 0.014% | 0.035% | acs.org |

Compound Names Mentioned in this Article:

Lansoprazole

this compound

Dexlansoprazole

Lansoprazole N-oxide

Lansoprazole sulfone N-oxide

Lansoprazole sulfide

Lansoprazole sulfone

N-aralkyl lansoprazole

Vi. Impurity Profiling and Standards in Pharmaceutical Development

Role as an Impurity Standard in Quality Control

Lansoprazole Sulfide N-Oxide is recognized as a potential impurity that can arise during the synthesis of lansoprazole. researchgate.netglpbio.com Specifically, it can be formed through the over-oxidation of Lansoprazole Sulfide, an intermediate in the manufacturing process. ijmca.com Its presence in the final active pharmaceutical ingredient (API) must be monitored to ensure it does not exceed acceptable limits.

To this end, synthesized and highly purified this compound is used as an impurity standard in quality control (QC) laboratories. ijmca.comcleanchemlab.com This reference standard allows for the accurate identification and quantification of this specific impurity in batches of lansoprazole. cleanchemlab.com The availability of such standards is crucial for analytical method development and validation, which are essential components of a robust quality management system. cleanchemlab.comsynzeal.com

The synthesis of this compound for use as a standard involves the oxidation of Lanso-sulphide. ijmca.com The resulting compound's structure is confirmed through various analytical techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to ensure its identity and purity. researchgate.netijmca.com

Compliance with Pharmacopoeial Guidelines (e.g., USP)

Pharmacopoeias like the United States Pharmacopeia (USP) provide official standards for medicines and their ingredients. sigmaaldrich.comdrugfuture.com These compendia outline the tests, procedures, and acceptance criteria for assessing the quality and purity of pharmaceutical substances. For lansoprazole, the USP monograph details the acceptable limits for various related compounds, including process-related impurities and degradation products. drugfuture.comtsijournals.com

While this compound is not always explicitly listed as a named impurity in every pharmacopoeial monograph for lansoprazole, the guidelines necessitate the control of all impurities. The USP specifies limits for known impurities such as Lansoprazole N-oxide, Lansoprazole sulfone (Related Compound A), and Lansoprazole sulfide (Related Compound B). sigmaaldrich.comdrugfuture.comdrugfuture.comallmpus.com The presence of any other individual impurity, which would include this compound, is also strictly controlled. drugfuture.com

The use of reference standards, such as those provided by the USP, is integral to performing the required quality tests and assays. sigmaaldrich.com These primary standards ensure the accuracy and consistency of analytical results across different laboratories and manufacturing sites.

Significance in Abbreviated New Drug Application (ANDA) Filings

An Abbreviated New Drug Application (ANDA) is submitted to the U.S. Food and Drug Administration (FDA) for the approval of a generic drug. A key component of an ANDA is the demonstration that the generic product is bioequivalent to the innovator drug and that its impurity profile is well-characterized and controlled.

The presence and levels of impurities, including this compound, must be documented and justified in the ANDA submission. cleanchemlab.comsynzeal.com Regulatory authorities require that proposed limits for impurities in the drug product meet the thresholds established by the International Council for Harmonisation (ICH) guidelines, or that adequate justification is provided for any higher limits. fda.gov

Therefore, having access to well-characterized reference standards for impurities like this compound is critical for companies developing generic lansoprazole products. cleanchemlab.comsynzeal.com These standards are used in the analytical methods that generate the data necessary to support the ANDA filing, demonstrating that the impurity levels in their product are consistently within the acceptable, safe limits. cleanchemlab.comsynzeal.comclearsynth.com

Development of Reference Standards for Related Substances

The development of reference standards for lansoprazole-related substances, including this compound, is a specialized process. It involves the synthesis of the compound, followed by extensive characterization to confirm its identity and establish its purity. researchgate.netijmca.com This characterization is often accomplished using a combination of spectroscopic and chromatographic techniques. ijmca.com

Several commercial suppliers provide this compound as a reference standard. cleanchemlab.comqccstandards.comlgcstandards.com These standards are often supplied with a comprehensive Certificate of Analysis that details the characterization data and confirms compliance with regulatory guidelines. cleanchemlab.comlgcstandards.com The availability of these reference materials from various sources supports the pharmaceutical industry in meeting the stringent quality control requirements for lansoprazole production. pharmaffiliates.compharmaffiliates.com

The table below provides a summary of this compound and other key related compounds mentioned in the context of impurity profiling.

Interactive Data Table: Lansoprazole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

| Lansoprazole | 103577-45-3 | C₁₆H₁₄F₃N₃O₂S | Active Pharmaceutical Ingredient |

| This compound | 163119-30-0 | C₁₆H₁₄F₃N₃O₂S | Process-related impurity |

| Lansoprazole N-Oxide | 213476-12-1 | C₁₆H₁₄F₃N₃O₃S | Impurity (USP listed) drugfuture.comusp.org |

| Lansoprazole Sulfone (USP Related Compound A) | 131926-99-3 | C₁₆H₁₄F₃N₃O₃S | Impurity (USP listed) sigmaaldrich.comallmpus.comusp.org |

| Lansoprazole Sulfide (USP Related Compound B) | 103577-40-8 | C₁₆H₁₄F₃N₃OS | Impurity/Intermediate (USP listed) allmpus.comclearsynth.comlgcstandards.com |

| Lansoprazole Sulfone N-Oxide | 953787-54-7 | C₁₆H₁₄F₃N₃O₄S | Potential impurity/degradation product glpbio.comcaymanchem.com |

| Lanso-sulphide | 103577-40-8 | C₁₆H₁₄F₃N₃OS | Intermediate in lansoprazole synthesis ijmca.com |

Vii. Future Research Directions in Lansoprazole Sulfide N-oxide Chemistry

In-depth Investigation of Novel Degradation Pathways and Mechanisms

Lansoprazole and its related compounds are known to be susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic environments. scirp.orgacs.orgresearchgate.net While the formation of Lansoprazole Sulfide N-Oxide as a degradation product under oxidative stress has been reported, a comprehensive understanding of its own degradation pathways is still lacking.

Future research should systematically investigate the degradation of this compound under a range of forced degradation conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. acs.orgacs.org This would involve subjecting the compound to acidic and basic hydrolysis, oxidation, and photolysis to identify the resulting degradation products.

The structural elucidation of these novel degradants using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial. scirp.orgrasayanjournal.co.in Understanding the mechanisms of these degradation pathways will provide valuable insights into the stability of this compound and help in the development of strategies to minimize its formation and subsequent degradation in pharmaceutical formulations.

For instance, studies have shown that lansoprazole degrades in acidic conditions, leading to the formation of lansoprazole sulfide. Investigating whether this compound follows a similar reductive cleavage pathway or undergoes different transformations would be a key research question.

Application of Machine Learning and Computational Chemistry for Predictive Analysis

The fields of machine learning and computational chemistry offer powerful tools for predicting the formation and behavior of pharmaceutical impurities. jopir.in These approaches can be leveraged to gain a deeper understanding of this compound.

Machine learning algorithms can be trained on existing data from synthetic reactions and degradation studies to build predictive models. jopir.in These models could help in identifying the critical process parameters that influence the formation of this compound, allowing for more effective process control and optimization. For example, algorithms like linear regression and decision trees can be used to model the relationship between reaction conditions (e.g., temperature, catalyst concentration) and impurity levels. jopir.in

Computational chemistry, through methods like Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound. These calculations can provide insights into the reaction mechanisms of its formation and degradation, helping to rationalize experimental observations and guide the design of more selective synthetic routes. For example, computational models could be used to compare the activation energies for the N-oxidation versus S-oxidation of Lansoprazole Sulfide, providing a theoretical basis for the observed selectivity.

Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities are paramount in pharmaceutical quality control. Future research should focus on the development and validation of highly sensitive and specific analytical methods for this compound.

Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages in terms of resolution, speed, and sensitivity compared to conventional HPLC. nih.govajrconline.org Developing and validating a stability-indicating UHPLC method capable of separating this compound from Lansoprazole and other related substances is a key research goal. nih.govajrconline.org The use of modern column technologies, such as sub-2 µm particle columns, can further enhance separation efficiency. nih.gov

Coupling these advanced chromatographic methods with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provides a powerful tool for the unambiguous identification and structural elucidation of trace impurities. acs.orgcpu.edu.cnscirp.org The high mass accuracy and fragmentation capabilities of HRMS are invaluable for confirming the identity of known impurities and characterizing novel degradation products. scirp.org Two-dimensional liquid chromatography (2D-LC) coupled with HRMS can also be explored for the analysis of complex impurity profiles, offering enhanced peak capacity and resolution. cpu.edu.cn

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Application in Impurity Analysis | Advantages |

| UHPLC | Chromatography using columns with sub-2 µm particles. nih.gov | Separation of Lansoprazole and its impurities with high resolution and speed. nih.govajrconline.org | Faster analysis times, improved resolution, and higher sensitivity. nih.gov |

| HRMS (Orbitrap, TOF) | High-resolution mass analysis. acs.orgscirp.org | Accurate mass measurement for elemental composition determination and structural elucidation of impurities. acs.orgscirp.org | Unambiguous identification of known and unknown impurities. cpu.edu.cn |

| 2D-LC | Two independent chromatographic separations. cpu.edu.cn | Enhanced separation of complex impurity mixtures. cpu.edu.cn | Increased peak capacity and resolution for complex samples. cpu.edu.cn |

| NMR Spectroscopy | Nuclear magnetic resonance. | Definitive structural elucidation of isolated impurities. scirp.org | Provides detailed structural information. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。